Cyclobutylmethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylmethyl acetate is an organic compound with the molecular formula C7H12O2 It is a member of the cycloalkane family, characterized by a cyclobutane ring attached to a methyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutylmethyl acetate can be synthesized through several methods. One common approach involves the esterification of cyclobutylmethanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound into cyclobutylmethanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Cyclobutylmethanol.
Substitution: Various substituted cyclobutylmethyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with various biological effects.
Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of cyclobutylmethyl acetate involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects through modulation of enzymatic activities and receptor interactions. These interactions can influence various biological processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethyl acetate can be compared with other cycloalkane derivatives, such as:
- Cyclopropylmethyl acetate
- Cyclopentylmethyl acetate
- Cyclohexylmethyl acetate
Uniqueness: this compound is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other cycloalkane derivatives and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
40015-60-9 |
---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
cyclobutylmethyl acetate |
InChI |
InChI=1S/C7H12O2/c1-6(8)9-5-7-3-2-4-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
WOWKTMXTTIYGBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.